

# Introduction: The Challenge and Significance of (+)-Ambiguine G

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## Compound of Interest

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The **ambiguine** alkaloids are a fascinating family of indole terpenoids produced by cyanobacteria, belonging to the larger halapindole class of natural products.<sup>[1][2][3]</sup> These structurally complex molecules often feature a pentacyclic framework, multiple stereocenters, and, in many cases, a chlorine atom, which presents a significant hurdle for synthetic chemists.<sup>[1][4]</sup> (+)-**Ambiguine** G is a notable member of this family, distinguished by its chlorinated pentacyclic structure.<sup>[1][5][6]</sup> The biological activities of the **ambiguine** family, including potent antifungal and cytotoxic properties, make them attractive targets for drug discovery and development.<sup>[3][7][8]</sup>

This document outlines the first and only reported total synthesis of (+)-**ambiguine** G, accomplished by Hu and Rawal in 2021.<sup>[5][9]</sup> Their innovative and convergent 10-step synthesis from commercially available (S)-carvone oxide provides a blueprint for accessing this and other complex members of the **ambiguine** family.<sup>[1][5][6]</sup> The strategy's elegance lies in its early-stage installation of the key chlorine atom and a pivotal [4+3] cycloaddition to rapidly assemble the core structure.<sup>[5][6][10]</sup>

## Retrosynthetic Analysis: A Convergent Strategy

The synthetic plan for (+)-**ambiguine** G is rooted in a convergent approach, bringing together two key fragments at a late stage. The retrosynthetic analysis reveals the key bond disconnections and strategic transformations that underpin this efficient synthesis.

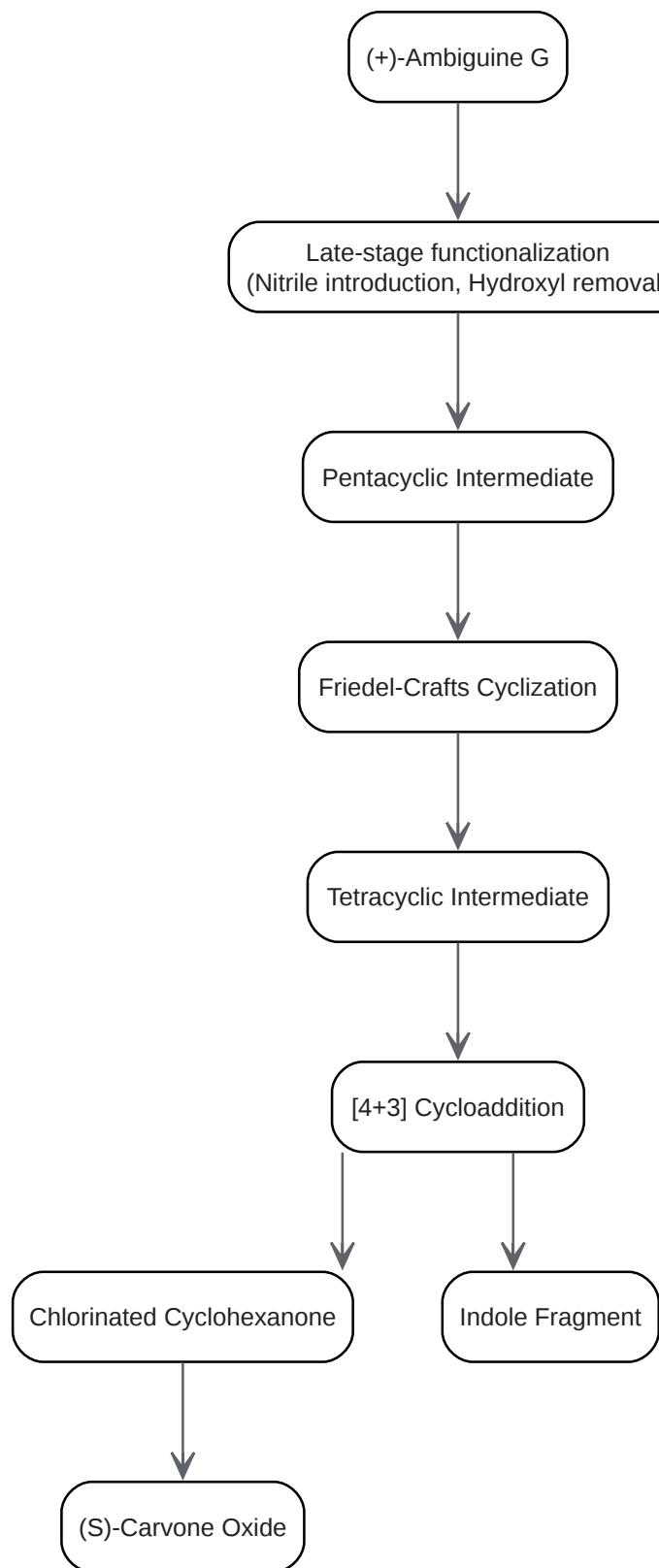
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Figure 1: Retrosynthetic analysis of (+)-ambiguine G.

The key strategic elements of this retrosynthesis include:

- Late-stage functional group manipulations: The nitrile group is introduced near the end of the synthesis, and a hydroxyl group is removed in the final step.[1][5]
- Friedel-Crafts cyclization: The indole core is fused to the carbocyclic framework via an intramolecular Friedel-Crafts reaction to form the pentacyclic system.
- [4+3] Cycloaddition: This is the cornerstone of the synthesis, rapidly building the core tetracyclic structure by uniting the chlorinated cyclohexanone fragment and an indole-containing diene.[5][6][10]
- Early-stage chlorination: The chlorine atom is incorporated early in the synthesis to avoid potential complications in more complex intermediates.[1][3][5]

## Forward Synthesis: Detailed Protocols and Mechanistic Insights

The forward synthesis of (+)-ambiguine G is a testament to strategic planning and the development of novel synthetic methods. The synthesis is presented in three main stages: preparation of the key chlorinated cyclohexanone, the pivotal [4+3] cycloaddition and subsequent cyclization, and the final functional group transformations.

### Stage 1: Synthesis of the Chlorinated Cyclohexanone Fragment

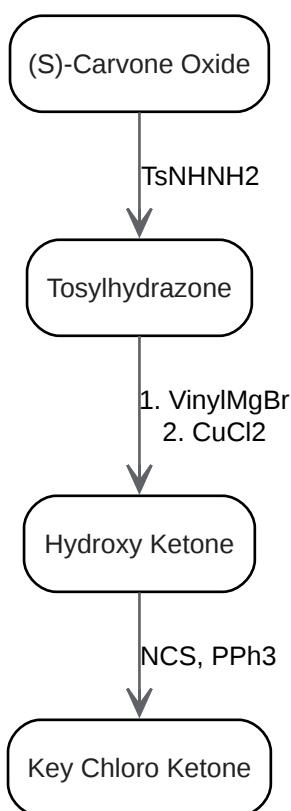
The synthesis commences with the commercially available and enantiopure (S)-carvone oxide. A critical challenge is the diastereoselective installation of a vinyl group and a chlorine atom on the cyclohexanone ring.[1][5]

#### Protocol 1: Alkoxide-Directed Vinylation and Chlorination

- Hydrazone Formation: (S)-carvone oxide is first converted to its corresponding tosylhydrazone.
- Directed Vinylation: The tosylhydrazone is treated with vinylmagnesium bromide. The existing alkoxide is proposed to direct the Grignard reagent to add from the face opposite to

the isopropenyl group, achieving high diastereoselectivity.[6] This is followed by a copper(II) chloride-mediated hydrolysis of the hydrazone to furnish the desired hydroxy ketone.[6]

- **Stereoinvertive Chlorination:** The resulting secondary alcohol is then converted to the chloride with complete inversion of stereochemistry using N-chlorosuccinimide (NCS) and triphenylphosphine (PPh<sub>3</sub>).[6] This two-step sequence provides the crucial chloro ketone intermediate in a practical manner.[1][5]



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Figure 2: Synthesis of the key chloro ketone fragment.

## Stage 2: [4+3] Cycloaddition and Friedel-Crafts Cyclization

With the chlorinated fragment in hand, the focus shifts to the construction of the polycyclic core. A key innovation in this synthesis was the successful implementation of a [4+3] cycloaddition, a reaction that had previously proven challenging in this context.[5][11] The authors discovered

that using an alkoxy diene, as opposed to a silyloxy diene, was crucial for the success of this transformation.[1][3][5]

#### Protocol 2: The Key Cycloadditions

- **Diene Formation:** The chloro ketone is converted to the corresponding ethoxy diene via triflation followed by a Stille cross-coupling reaction.[7]
- **[4+3] Cycloaddition:** The ethoxy diene is then reacted with an indolic silyl ether in the presence of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to promote the desired [4+3] cycloaddition.[7] This reaction cleanly affords the tetracyclic product.[7]
- **Friedel-Crafts Cyclization:** The resulting tetracycle is treated with a Lewis acid like ethylaluminum dichloride to effect an intramolecular Friedel-Crafts reaction, closing the fifth ring and establishing the complete pentacyclic core of **ambiguine G**.

## Stage 3: Endgame and Final Transformations

The final steps of the synthesis involve a series of carefully orchestrated transformations to install the nitrile group and remove a superfluous hydroxyl group.

#### Protocol 3: Late-Stage Functionalization

- **Reduction-Elimination-Oxidation:** A novel one-pot sequence involving reduction, elimination, and oxidation transforms an enone intermediate into a pivotal hydroxy diene.[5][6][9]
- **Bromination and Cyanation:** Direct introduction of the nitrile group proved difficult.[6] Therefore, the hydroxy diene is first selectively brominated at the distal carbon of the conjugated diene system using N-bromosuccinimide (NBS).[6] The resulting alkenyl bromide then undergoes a palladium-catalyzed cyanation to install the required nitrile group.[1][5]
- **Deoxygenation:** In the final step, the hydroxyl group, having served its purpose in directing the late-stage functionalization, is removed under ionic hydrogenation conditions (boron trifluoride etherate and triethylsilane) to afford (+)-**ambiguine G** as a single diastereomer.[1][5][7]

## Quantitative Data Summary

The efficiency of a total synthesis is a critical measure of its utility. The 10-step synthesis of (+)-ambiguine G is notable for its conciseness and respectable yields.

Step Number	Transformation	Starting Material	Product	Yield (%)
1	Tosylhydrazone Formation	(S)-Carvone Oxide	Tosylhydrazone	High
2	Vinylation/Hydrolysis	Tosylhydrazone	Hydroxy Ketone	High (nearly complete diastereoselectivity) <sup>[6]</sup>
3	Chlorination	Hydroxy Ketone	Chloro Ketone	Good
4	Triflation/Stille Coupling	Chloro Ketone	Ethoxy Diene	Good
5	[4+3] Cycloaddition	Ethoxy Diene & Indole Fragment	Tetracycle	Good
6	Friedel-Crafts Cyclization	Tetracycle	Pentacycle	Good
7	Reduction-Elimination-Oxidation	Enone Intermediate	Hydroxy Diene	Good
8	Bromination	Hydroxy Diene	Alkenyl Bromide	High
9	Cyanation	Alkenyl Bromide	Nitrile Intermediate	Good
10	Deoxygenation	Nitrile Intermediate	(+)-Ambiguine G	Good

Note: Specific yields for each step can be found in the supporting information of the primary publication.<sup>[12]</sup>

## Conclusion and Future Outlook

The total synthesis of (+)-**ambiguine G** by Hu and Rawal is a landmark achievement in natural product synthesis.<sup>[5]</sup> It provides the first chemical synthesis of a chlorinated pentacyclic **ambiguine** and showcases the power of strategic bond disconnections and the development of novel reaction methodologies.<sup>[5][6]</sup> The convergent nature of this synthesis and its efficiency make it a valuable platform for the synthesis of other members of the **ambiguine** family and for the generation of analogs for further biological evaluation.<sup>[7]</sup> This work will undoubtedly inspire further research into the synthesis and medicinal applications of these complex and biologically active natural products.

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